2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide

Description

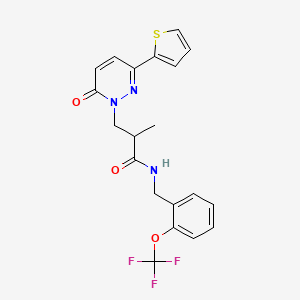

This compound features a pyridazinone core substituted at position 3 with a thiophen-2-yl group and at position 1 with a 2-methylpropanamide side chain. The propanamide moiety is further substituted with a 2-(trifluoromethoxy)benzyl group. Key structural elements include:

- Pyridazinone ring: A six-membered diaromatic ring with two adjacent nitrogen atoms and a ketone group, which may contribute to hydrogen bonding and metabolic stability.

- Thiophen-2-yl substituent: A sulfur-containing heterocycle that enhances π-π stacking interactions in biological targets.

- Trifluoromethoxybenzyl group: The trifluoromethoxy (OCF₃) group improves lipophilicity and resistance to oxidative metabolism, while the benzyl moiety may facilitate target binding via hydrophobic interactions.

- Propanamide linkage: Provides conformational rigidity and stability compared to ester or carboxylic acid analogs.

Properties

IUPAC Name |

2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O3S/c1-13(12-26-18(27)9-8-15(25-26)17-7-4-10-30-17)19(28)24-11-14-5-2-3-6-16(14)29-20(21,22)23/h2-10,13H,11-12H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGZJZNXJCWOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C=CC(=N1)C2=CC=CS2)C(=O)NCC3=CC=CC=C3OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 354.4 g/mol. The structure includes a pyridazinone ring, a thiophene substituent, and a trifluoromethoxy group, which may enhance its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₂S |

| Molecular Weight | 354.4 g/mol |

| CAS Number | 1286732-16-8 |

Antimicrobial Properties

Sulfonamides, the class to which this compound belongs, are known for their antimicrobial properties. The specific compound may exhibit significant antibacterial activity against various strains, similar to other compounds in its class. Studies have shown that derivatives of thiophene and pyridazine often demonstrate enhanced efficacy against Gram-positive and Gram-negative bacteria due to their ability to inhibit folate synthesis pathways.

Antitumor Activity

Recent research has indicated that compounds with similar structural features to this one can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For instance, compounds derived from pyridazine have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in nucleic acid synthesis.

- Cell Signaling Interference : The presence of the trifluoromethoxy group could enhance binding affinity to receptors involved in cell signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : Compounds with thiophene rings can influence ROS production, leading to oxidative stress in cancer cells.

Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of various sulfonamide derivatives against E. coli and S. aureus. The results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Study on Antitumor Effects

In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with shared structural motifs (e.g., pyridazinone, thiophene, or benzamide groups) to highlight functional and pharmacological distinctions.

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Impact: The propanamide group in the target compound improves stability compared to the carboxylic acid in the propanoic acid analog, which is susceptible to rapid clearance via glucuronidation . The trifluoromethoxybenzyl group enhances blood-brain barrier penetration relative to non-fluorinated benzamides (e.g., the methoxypyridine analog in Table 1) .

The triazolo-pyridine analog (Table 1) exhibits higher selectivity for adenosine receptors due to its fused heterocyclic system, a feature absent in the target compound .

Synthesis Considerations: The target compound likely employs coupling reactions (e.g., amide bond formation) similar to methods described for the trifluoropropoxy benzamide in , where tert-butyl protecting groups are cleaved with trifluoroacetic acid . Structural confirmation via X-ray crystallography (using SHELX programs, as noted in ) would clarify conformational differences between the target compound and its analogs .

Q & A

Q. What are the optimal solvents and catalysts for synthesizing this compound?

The synthesis typically employs polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance reaction efficiency. Catalysts such as palladium-based complexes or EDC·HCl (for amide coupling) are critical for achieving high yields. For trifluoromethoxy group introduction, trifluoromethyl iodide under controlled conditions is recommended .

Q. Which analytical techniques are used to confirm the compound's structure and purity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify functional groups and stereochemistry.

- Mass Spectrometry (MS): High-resolution MS for molecular weight confirmation.

- Chromatography: HPLC or TLC to assess purity (>95% by area normalization). These methods are essential for structural validation and quality control .

Q. Which functional groups are critical for its biological activity?

The thiophen-2-yl moiety and pyridazinone core are pivotal for target binding, while the trifluoromethoxybenzyl group enhances metabolic stability and membrane permeability. Modifications to these groups often reduce activity .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Dose-Response Analysis: Validate activity across multiple concentrations (e.g., IC₅₀ values).

- Target-Specific Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly.

- Control Experiments: Rule out off-target effects via kinase profiling or gene knockout models .

Q. What strategies optimize reaction conditions for high yield and scalability?

- Temperature Control: Maintain 50–80°C for exothermic steps to prevent side reactions.

- Solvent Screening: Test DMSO, THF, or dichloromethane for solubility and stability.

- Catalyst Loading: Optimize palladium or EDC·HCl concentrations (0.5–2.0 mol%) to balance cost and efficiency .

Q. How does modifying substituents (e.g., trifluoromethoxy vs. methoxy) affect target interactions?

- Computational Modeling: Use docking simulations (AutoDock Vina) to predict binding poses.

- SAR Studies: Synthesize analogs with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups and compare potency.

- Crystallography: Resolve co-crystal structures with target proteins (e.g., kinases) .

Q. What methods assess the compound's stability under physiological conditions?

- Forced Degradation Studies: Expose to acidic/basic buffers, heat, or light; monitor degradation via HPLC.

- Plasma Stability Assays: Incubate in human plasma (37°C, 24 hrs) and quantify intact compound .

Q. How to design assays for evaluating target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA): Measure target protein stabilization after compound treatment.

- Reporter Gene Assays: Engineer cells with luciferase under target-responsive promoters.

- Flow Cytometry: Track apoptosis or cell cycle arrest in target-expressing vs. knockout lines .

Q. How to compare this compound with structural analogs in terms of activity?

- Bioactivity Databases: Cross-reference ChEMBL or PubChem for analogs (e.g., pyridazinone derivatives).

- Key Features Table:

| Compound Analog | Structural Difference | Reported Activity |

|---|---|---|

| N-(2-fluorobenzyl)-pyridazinone | Fluorinated benzene | Anti-inflammatory (IC₅₀: 12 nM) |

| Ethyl 4-methoxyphenyl derivative | Ester group | Enzyme inhibition (Ki: 8 nM) |

Use SPR or enzyme inhibition assays for direct comparisons .

Q. Which computational methods predict its interactions with biological targets?

- Molecular Dynamics (MD): Simulate ligand-protein interactions over time (GROMACS).

- Pharmacophore Modeling: Identify essential interaction motifs (e.g., hydrogen bond donors).

- ADMET Prediction: Tools like SwissADME to forecast bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.